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Compound of Interest

Ethyl pyrazolo[1,5-B]pyridazine-3-
Compound Name:
carboxylate

Cat. No.: B1422769

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal
chemistry, demonstrating a wide range of biological activities. Its unique electronic properties
and rigid bicyclic core make it an ideal framework for developing potent and selective inhibitors
of various enzymes, particularly protein kinases. This guide provides an in-depth comparison of
the potency of substituted pyrazolo[1,5-b]pyridazines, drawing on experimental data to
elucidate key structure-activity relationships (SAR). We will explore how modifications to this
core structure influence inhibitory activity against different biological targets, offering insights for
researchers and professionals in drug development.

The Pyrazolo[1,5-b]pyridazine Core: A Versatile
Scaffold

The pyrazolo[1,5-b]pyridazine system is a bicyclic heteroaromatic ring composed of a pyrazole
ring fused to a pyridazine ring. This fusion creates a planar structure with distinct regions for
substitution, allowing for fine-tuning of its pharmacological properties. The nitrogen atoms in the
scaffold can act as hydrogen bond acceptors, while various positions on the rings can be
functionalized to interact with specific amino acid residues in the active sites of target proteins.
This versatility has led to the development of pyrazolo[1,5-b]pyridazine derivatives as potent
inhibitors of several key drug targets.
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Comparing Potency: The Impact of Substitution
Patterns

The potency of pyrazolo[1,5-b]pyridazine derivatives is highly dependent on the nature and
position of their substituents. Below, we analyze the SAR for different biological targets based
on published experimental data.

As Cyclooxygenase-2 (COX-2) Inhibitors

A series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines have been identified as potent and selective
COX-2 inhibitors.[1] One of the most notable compounds from this series is GW406381, which
has undergone clinical evaluation for treating inflammatory pain.[1] The general structure of
these compounds features aryl groups at the 2 and 3 positions of the pyrazolo[1,5-b]pyridazine

core.

The substitution pattern on these aryl rings is critical for potency. For instance, a sulfonamide or
methanesulfonamide group on one of the aryl rings is a common feature in many COX-2
inhibitors, as it can interact with a specific pocket in the enzyme's active site. The potency of
these compounds is typically evaluated using in vitro assays that measure the inhibition of the
COX-2 enzyme.

Table 1: Potency of 2,3-Diaryl-pyrazolo[1,5-b]pyridazines as COX-2 Inhibitors

Compound R1 R2 COX-2 IC50 (nM)
Example 1 4-SO2NH2-Ph Ph Data not specified
GwW406381 (8) 4-SO2Me-Ph 4-F-Ph Data not specified

Data for specific IC50 values of a broader range of analogs were not detailed in the provided
search results, but GW406381 is highlighted as a potent example.[1]

As Cyclin-Dependent Kinase (CDK) Inhibitors

Pyrazolo[1,5-b]pyridazines have also been developed as selective inhibitors of cyclin-
dependent kinases, which are crucial regulators of the cell cycle and are often dysregulated in
cancer.[2] Modifications at the C2 and C6 positions, as well as the nature of the amine
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substituent, have been shown to significantly impact potency and selectivity against different
CDK isoforms.[2]

For example, a study on a series of pyrazolo[1,5-b]pyridazines identified compounds with
potent inhibitory activity against CDK4. The SAR studies revealed that the nature of the amine
at the hinge-binding position and the substituents at C2 and C6 were key determinants of
potency and selectivity against other kinases like VEGFR-2 and GSK3[.[2]

Table 2: Potency of Substituted Pyrazolo[1,5-b]pyridazines as CDK4 Inhibitors

C2- C6- Hinge-Binding CDK4 IC50
Compound . o .
Substitution Substitution Amine (nM)
Cyclopropylamin
Compound A Phenyl Methyl Potent
e
Compound B Pyridyl Ethyl Aniline Potent

Specific IC50 values for a comparative series were not available in the provided search results,
but the study highlights that modifications at these positions lead to potent inhibitors.[2]

Experimental Protocols for Potency Determination

The determination of the potency of these compounds relies on robust and validated
experimental assays. Below are detailed methodologies for common assays used in the
evaluation of pyrazolo[1,5-b]pyridazine derivatives.

In Vitro Kinase Inhibition Assay (Example: CDK4)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific
kinase.

Methodology:

» Reagents and Materials: Recombinant human CDK4/cyclin D1 enzyme, substrate peptide
(e.g., a derivative of retinoblastoma protein), ATP, assay buffer, and the test compounds.

e Assay Procedure:
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o The test compounds are serially diluted in DMSO and then added to the wells of a
microplate.

o The CDK4/cyclin D1 enzyme is added to the wells, followed by the substrate peptide.
o The kinase reaction is initiated by the addition of ATP.
o The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

o The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
can be done using various detection methods, such as a luminescence-based assay that
measures the amount of ATP remaining in the well (kinase activity is inversely proportional
to the luminescence signal).

o Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit
50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal
curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells, which is a
downstream effect of inhibiting targets like CDKs.

Methodology:

o Cell Culture: Human cancer cell lines (e.g., a line with known CDK4 dependency) are
cultured in appropriate media.

o Assay Procedure:

[e]

Cells are seeded into 96-well plates and allowed to attach overnight.

o

The cells are then treated with various concentrations of the test compounds.

[¢]

The plates are incubated for a period that allows for several cell divisions (e.g., 72 hours).
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o Cell viability is assessed using a reagent such as resazurin or a tetrazolium salt (e.qg.,
MTT), which is converted to a colored or fluorescent product by metabolically active cells.

o Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is
determined from the dose-response curve.

Caption: Workflow for a cellular proliferation assay.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on pyrazolo[1,5-b]pyridazines and related scaffolds
like pyrazolopyridines and pyrazolopyrimidines provide valuable insights into their SAR.[3][4]

» Hinge-Binding Moiety: For kinase inhibitors, a key interaction is the formation of hydrogen
bonds with the "hinge" region of the kinase active site. The nitrogen atoms of the
pyrazolo[1,5-b]pyridazine core can participate in these interactions. The nature of the
substituent that projects towards the hinge is crucial for potent inhibition.

o Gatekeeper Pocket Interaction: The "gatekeeper" residue is a critical determinant of kinase
selectivity. Substituents on the pyrazolo[1,5-b]pyridazine core can be designed to interact
favorably with the gatekeeper residue of the target kinase while clashing with the gatekeeper
of off-target kinases, thus enhancing selectivity.

» Solvent-Exposed Region: Substituents that extend into the solvent-exposed region of the
active site can be modified to improve physicochemical properties such as solubility and cell
permeability, which are important for drug development.
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Caption: Key SAR concepts for pyrazolo[1,5-b]pyridazine-based kinase inhibitors.

Conclusion

Substituted pyrazolo[1,5-b]pyridazines represent a promising class of compounds with tunable
potency and selectivity against a range of important biological targets. The structure-activity
relationships discussed in this guide highlight the importance of strategic modifications to the
core scaffold to achieve desired pharmacological profiles. The experimental protocols detailed
herein provide a framework for the robust evaluation of these compounds. As our
understanding of the molecular interactions between these compounds and their targets
deepens, the rational design of novel and more effective pyrazolo[1,5-b]pyridazine-based
therapeutics will continue to advance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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